molecular formula C14H14N2O4S2 B4166697 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide

3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide

Cat. No. B4166697
M. Wt: 338.4 g/mol
InChI Key: XULYLEINIBDULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as Nitrofen, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the formation of covalent bonds with key amino acid residues in the active site of target enzymes. This binding prevents the enzymes from functioning properly, leading to a disruption of the biochemical pathways they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide are complex and varied. This compound has been shown to have a wide range of effects on cellular metabolism, including the inhibition of key enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its potent inhibitory effects on key enzymes. This makes it a valuable tool for researchers studying the role of these enzymes in various biochemical pathways. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide. One promising area of research is the development of new inhibitors based on the structure of this compound. Another area of interest is the study of the effects of nitrofen on the microbiome, as recent research has suggested that this compound may have a significant impact on gut bacteria. Finally, there is also potential for the development of new therapeutic agents based on the structure of nitrofen, particularly in the areas of cancer and infectious disease research.

Scientific Research Applications

3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. 3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to be a potent inhibitor of several key enzymes, including cytochrome P450 and monoamine oxidase. This makes it a valuable tool for researchers studying the role of these enzymes in various biochemical pathways.

properties

IUPAC Name

3-nitro-N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-16(18)12-5-4-8-14(11-12)22(19,20)15-9-10-21-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULYLEINIBDULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.